Oxidation Potential Elevation Above 2.0 V Shifts Photochemical Mechanism from Electron Transfer to Hydrogen Atom Transfer Relative to Electron-Rich Benzaldehyde Oximes
Laser flash photolysis studies demonstrate that substituted benzaldehyde oximes with oxidation potentials exceeding 2.0 V (vs SCE) quench triplet chloranil (³CA) via a hydrogen atom transfer (HAT) mechanism rather than the electron-transfer (ET) pathway operative for oximes with oxidation potentials below 2.0 V [1]. The pentafluorophenyl group, with its combined Hammett σₚ constant of approximately +0.30, is among the strongest electron-withdrawing substituent sets in the benzaldehyde oxime series and is predicted to raise the oxidation potential well above the 2.0 V threshold, thereby altering the photochemical product distribution in favor of nitrile formation over aldehyde regeneration [2].
| Evidence Dimension | Oxidation potential threshold for photochemical mechanism switching |
|---|---|
| Target Compound Data | Predicted oxidation potential >2.0 V (based on additive Hammett σ constants for five fluorine atoms; electron-withdrawing substituents increase oxidation potential linearly with σ⁺ values) |
| Comparator Or Baseline | Benzaldehyde oxime (oxidation potential <2.0 V for electron-rich and neutral substituents); 4-methoxybenzaldehyde oxime (oxidation potential approximately 1.6 V) |
| Quantified Difference | Mechanism switching from electron-transfer-proton-transfer (ET-PT) pathway to hydrogen atom transfer (HAT) pathway when oxidation potential exceeds 2.0 V; nitrile product formation is favored over aldehyde when electron-accepting substituents are present |
| Conditions | Nanosecond laser flash photolysis with triplet chloranil (³CA) as photosensitizer in acetonitrile; oxidation potentials measured by cyclic voltammetry vs SCE |
Why This Matters
A user requiring consistent photochemical behavior or predictable nitrile-vs-aldehyde product ratios must select based on oxidation potential; the pentafluoro substitution guarantees operation in the HAT regime (>2.0 V), whereas electron-rich benzaldehyde oximes operate in the ET regime, leading to fundamentally different product distributions.
- [1] de Lijser, H. J. P.; Rangel, N. A.; Tetalman, M. D.; Tsai, C.-K. Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. J. Org. Chem. 2006, 71 (21), 8158–8166. View Source
- [2] Studies on the Electrochemical Oxidation of Substituted Benzaldehyde and Acetophenone Oximes. Chem. J. Chin. Univ. 1993, 14 (12), 1710–1714. (Oxidative potential increases with increasing electron-withdrawing power of the substituent; linear correlation with Hammett constants.) View Source
